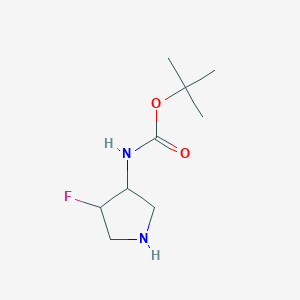

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate typically involves the reaction of 4-fluoropyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine yields a substituted amine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Pharmaceutical Development

Mechanism of Action:

The compound's structure allows it to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, impacting neurotransmitter metabolism and potentially influencing neuronal signaling pathways. This suggests its utility in developing treatments for neurological disorders.

Therapeutic Potential:

Research indicates that compounds with similar structures often exhibit neuroactive properties. For instance, studies have shown that tert-butyl (4-fluoropyrrolidin-3-yl)carbamate can inhibit specific enzymes involved in neurotransmitter regulation, which could lead to therapeutic applications in conditions like depression and anxiety disorders .

Treatment of Respiratory Syncytial Virus

Clinical Applications:

The compound has been noted for its potential in treating respiratory syncytial virus (RSV) infections. Patents have been filed detailing its use as a medicament against RSV, highlighting its significance in virology and infectious disease treatment . The mechanism involves targeting viral replication processes, making it a promising candidate for antiviral drug development.

Neuropharmacology

Neuroactive Properties:

Studies suggest that this compound may modulate receptor activity, which is crucial for neuropharmacological applications. Its lipophilic nature enhances bioavailability, making it suitable for central nervous system-targeted therapies .

Case Studies:

Preliminary case studies have indicated that the compound can alter behavior in animal models, providing insights into its effects on cognition and mood. Further research is needed to fully understand its pharmacodynamics and therapeutic index .

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of this compound typically involves several steps:

- Formation of the pyrrolidine ring.

- Introduction of the fluorine atom at the 4-position.

- Attachment of the tert-butyl carbamate group.

This multi-step synthesis is critical for ensuring the purity and efficacy of the final product .

Mécanisme D'action

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the carbamate group can act as a prodrug moiety, releasing the active amine upon hydrolysis .

Comparaison Avec Des Composés Similaires

- tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate

- tert-Butyl (3-formylpyridin-4-yl)carbamate

Comparison: tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate , also referred to as tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a fluorinated pyrrolidine moiety and a carbamate functional group, suggest potential applications in drug development and enzyme interaction studies. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇FN₂O₂

- Molecular Weight : 204.24 g/mol

- CAS Number : 169750-42-9

The compound features a tert-butyl group that enhances its stability and solubility in organic solvents. The presence of the fluorine atom increases lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Interaction : The carbamate group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The fluorinated pyrrolidine ring enhances binding affinity and specificity towards certain receptors.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Carbamate group forms hydrogen bonds with enzyme active sites |

| Receptor Binding | Enhanced binding affinity due to fluorinated pyrrolidine structure |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant properties.

- Anticancer Potential : The compound may serve as a scaffold for developing anticancer agents due to its ability to interact with cancer-related pathways .

- Neuropharmacological Applications : Its structure allows for exploration in treating central nervous system disorders.

Case Studies

- Antidepressant Activity Study :

- A study investigated the effects of fluorinated pyrrolidines on serotonin receptors, revealing that compounds similar to this compound could effectively enhance serotonin levels in animal models.

- Enzyme Inhibition Research :

- Research focused on the inhibition of acetylcholinesterase by carbamate derivatives showed that this compound could significantly reduce enzyme activity, indicating potential use in treating Alzheimer's disease.

Table 2: Summary of Biological Activities

| Biological Activity | Potential Applications |

|---|---|

| Antidepressant Effects | Modulation of neurotransmitter systems |

| Anticancer Potential | Development of novel cancer therapeutics |

| Neuropharmacological Use | Treatment of CNS disorders |

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure enantiomeric purity:

- Direct Fluorination : Utilizing fluorinating agents on pyrrolidine derivatives.

- Carbamate Formation : Reaction of tert-butyl isocyanate with the corresponding amine.

- Chiral Resolution Techniques : Employing chiral catalysts to obtain specific enantiomers.

These synthesis methods highlight the versatility in producing this compound while maintaining its desired properties for biological applications .

Propriétés

IUPAC Name |

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599248 | |

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351369-12-5 | |

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.